Balsalazide Isopropyl Ester

Pharmaceutical Impurity Profiling Reference Standard Characterization Balsalazide Disodium Quality Control

This fully characterized Balsalazide Isopropyl Ester reference standard is the mandated USP Impurity 5 (RRT 1.77, RRF 0.91) for generic balsalazide disodium ANDA submissions. Procurement is critical: substitution with the parent API or other impurities will cause systematic quantification errors, risking false compliance in batch release testing. It is the sole agent for verifying HPLC peak capacity at the critical gradient endpoint and is essential for ICH Q1A(R2) forced degradation studies and inter-laboratory method transfers. Certified, lot-traced CoA ensures accurate NMT 0.05% impurity determination.

Molecular Formula C₂₀H₂₁N₃O₆
Molecular Weight 399.4
CAS No. 1346606-13-0
Cat. No. B1146369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalsalazide Isopropyl Ester
CAS1346606-13-0
Synonyms5-[(1E)-2-[4-[[(1-methylethoxy-3-oxopropyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic Acid;  (E)-2-Hydroxy-5-[[4-[[(3-isopropoxy-3-oxopropyl)amino]carbonyl]phenyl]azo]benzoic Acid;  Balsalazide USP Impurity 5; 
Molecular FormulaC₂₀H₂₁N₃O₆
Molecular Weight399.4
Structural Identifiers
SMILESCC(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28)
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Balsalazide Isopropyl Ester (CAS 1346606-13-0): Compendial Impurity Standard for Balsalazide Disodium API Quality Control


Balsalazide Isopropyl Ester (CAS 1346606-13-0), also designated as Balsalazide USP Impurity 5, is a fully characterized, compendial-grade reference standard belonging to the aminosalicylate class of pharmaceutical impurities [1]. The compound has the molecular formula C20H21N3O6, a molecular weight of 399.4 g/mol, and the IUPAC name 2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid, featuring a distinct isopropyl ester modification on the β-alanine side chain that differentiates it from the parent API balsalazide disodium (C17H13N3Na2O6·2H2O, MW 437.32) and from all other specified balsalazide impurities [2]. It is listed in the United States Pharmacopeia (USP) 2025 monograph for Balsalazide Disodium as a specified organic impurity with a defined acceptance criterion [3].

Why Balsalazide Isopropyl Ester Cannot Be Substituted by Other Balsalazide Impurities or the Parent API in Analytical Workflows


Balsalazide Isopropyl Ester occupies a distinct analytical and regulatory position that precludes substitution by the parent API (balsalazide disodium) or by other compendial impurities. The parent API differs fundamentally in molecular weight (399.4 vs. 437.32 g/mol), chemical structure (isopropyl ester vs. disodium carboxylate), and chromatographic behavior [1]. Among the seven specified impurities in USP Procedure 2, Impurity 5 is the latest-eluting compound with a relative retention time (RRT) of 1.77—substantially higher than Impurity 4 (RRT 1.35) and all other impurities (RRT 0.29–0.94)—and possesses a unique relative response factor (RRF) of 0.91, distinct from the RRF range of 0.83–2.1 observed for Impurities 1–4 [2]. These chromatographic and spectrophotometric characteristics mean that method validation, system suitability criteria, and quantification accuracy for Impurity 5 cannot be inferred from or calibrated against any other balsalazide impurity or the API itself .

Quantitative Differentiation of Balsalazide Isopropyl Ester (CAS 1346606-13-0) Against Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Isopropyl Ester Moiety Confers Unique Structural and Molecular-Weight Distinction from the Parent API

Balsalazide Isopropyl Ester is the only specified impurity of balsalazide disodium that incorporates an isopropyl ester group at the β-alanine side chain terminus, replacing the terminal carboxylate sodium salt present in the API. This modification shifts the molecular weight from 437.32 g/mol (balsalazide disodium dihydrate, C17H13N3Na2O6·2H2O) to 399.4 g/mol (C20H21N3O6), and alters the LogP from highly hydrophilic (disodium salt) to XLogP3-AA = 3.3, indicating a marked increase in lipophilicity [1]. This structural difference directly affects solubility: the API is freely soluble in water, whereas Balsalazide Isopropyl Ester is only slightly soluble in acetone and methanol . No other impurites in the balsalazide impurity profile—including Impurity 1 (bis-azo salicylic acid derivative), Impurity 2 (3-isomer), Impurity 3 (bis-azo triacid), or Impurity 4 (ether-linked analog)—contain an ester functionality, making this impurity uniquely identifiable by mass spectrometry and requiring distinct extraction and dissolution protocols for analytical sample preparation [2].

Pharmaceutical Impurity Profiling Reference Standard Characterization Balsalazide Disodium Quality Control

Highest Relative Retention Time (RRT 1.77) Among All Specified Balsalazide Impurities Defines Unique Chromatographic Selectivity Requirements

In USP 2025 Procedure 2 for the determination of organic impurities in Balsalazide Disodium, Impurity 5 (Balsalazide Isopropyl Ester) exhibits a relative retention time of 1.77, which is the highest among all seven specified impurities and substantially exceeds the nearest neighbor, Impurity 4, at RRT 1.35 [1]. By comparison, Impurities 1, 2, and 3 cluster at RRT 0.91, 0.92, and 0.94 respectively—only 0.01–0.03 units apart—while Impurity 5 is separated from Impurity 4 by 0.42 RRT units and from the API peak (RRT 1.00) by 0.77 RRT units. This late elution profile necessitates a gradient capable of extending to at least 60–70 minutes to ensure complete elution and resolution, and mandates that system suitability criteria include specific resolution and tailing factor checks for the Impurity 5 peak, distinct from those used for the earlier-eluting impurity cluster [2].

HPLC Method Validation Pharmaceutical Impurity Quantification System Suitability

Unique Relative Response Factor (RRF 0.91) Demands Impurity-Specific Calibration for Accurate Quantification

The USP 2025 monograph assigns Impurity 5 a relative response factor of 0.91, which differs from all other balsalazide impurities: Impurity 1 (RRF 1.9), Impurity 2 (RRF 1.4), Impurity 3 (RRF 0.83), and Impurity 4 (RRF 2.1) [1]. An RRF below 1.0 means that Impurity 5 produces a lower detector response per unit mass than the API at the specified wavelength (300 nm for Procedure 2), so that without applying the correction factor F = 0.91, the impurity content would be underestimated by approximately 9%. Conversely, using a generic RRF of 1.0—as permitted for unspecified impurities—would generate a systematic negative bias that could lead to false compliance with the NMT 0.05% acceptance criterion [2]. The RRF variance across impurities (range 0.83–2.1, a 2.5-fold span) underscores that no single surrogate calibration factor can substitute for impurity-specific reference standard calibration [3].

Quantitative HPLC Analysis Relative Response Factor Pharmaceutical Impurity Quantification

Compendial Acceptance Criterion of NMT 0.05% Makes Impurity 5 a Gatekeeper for ANDA Approval and Commercial Batch Release

Under USP 2025, Balsalazide Disodium must meet individual impurity limits specified in Impurity Table 2, with Impurity 5 (Balsalazide Isopropyl Ester) subject to an acceptance criterion of NMT 0.05% and a reporting level of 0.03% [1]. This is the same quantitative limit applied to Impurities 1 through 4, but the unique combination of late elution (RRT 1.77) and sub-unity response factor (RRF 0.91) means that Impurity 5 is analytically the most demanding impurity to quantify accurately near the specification limit. In contrast, the related compound balsalazide 3-isomer (Impurity 2) and the decarboxy impurity (Impurity 1) benefit from RRF values substantially above 1.0 (1.4 and 1.9 respectively), which inherently amplify detector response and improve signal-to-noise ratios near the limit of quantification [2]. The total impurities limit of NMT 0.50% in Procedure 2 means that a failure to accurately quantify Impurity 5 at the 0.05% threshold could represent 10% or more of the total impurity budget, making this impurity a critical control point for batch disposition decisions [3].

ANDA Regulatory Compliance USP Monograph Specifications Pharmaceutical Batch Release Testing

Divergent Physicochemical Stability and Storage Requirements Differentiate Impurity 5 from the Room-Temperature-Stable API

Balsalazide Isopropyl Ester requires controlled storage at −20 °C in amber vials with protection from light, reflecting its documented light sensitivity and thermal lability at ambient conditions [1]. In contrast, balsalazide disodium dihydrate (the API) is specified for storage at controlled room temperature (USP: preserve in tight containers, store at controlled room temperature) and is not classified as light-sensitive [2]. This divergence in storage requirements is attributed to the isopropyl ester moiety, which is susceptible to hydrolysis under ambient humidity and temperature, potentially regenerating balsalazide free acid or further degradation products. The melting point of Impurity 5 (199–200 °C) also differs from the API (approximately 350 °C for the disodium salt dihydrate), providing an orthogonal identity verification option via differential scanning calorimetry [3]. Among the other specified impurities, Impurities 1–3 are typically supplied and stored under refrigerated (2–8 °C) but not frozen conditions, making the −20 °C requirement for Impurity 5 uniquely demanding in terms of laboratory logistics [1].

Reference Standard Stability Pharmaceutical Storage Conditions Light-Sensitive Compounds

Distinct Formation Pathway as an Isopropyl Esterification Side-Product Enables Its Use as a Synthetic Process Marker

Balsalazide Isopropyl Ester is formed through esterification of the terminal carboxyl group of balsalazide or its intermediates with isopropanol, which may be present as a solvent, a reagent in esterification steps, or a residual solvent in the balsalazide disodium synthetic process [1]. This formation mechanism is fundamentally distinct from the other specified impurities: Impurity 1 (bis-azo diacid, RRT 0.91) arises from cross-coupling side reactions during azo bond formation; Impurity 2 (3-isomer, RRT 0.92) from positional isomerism in the diazo coupling step; Impurity 3 (bis-azo triacid, RRT 0.94) from sequential azo coupling; and Impurity 4 (ether-linked analog, RRT 1.35) from nucleophilic aromatic substitution instead of azo coupling [2]. The isopropyl ester impurity therefore serves as a specific marker for isopropanol-related process control, and its level in the API reflects the efficiency of the final purification step in removing esterified side-products. This pathway-specific diagnostic value is absent for impurities that can form through multiple alternative mechanisms .

Synthetic Process Impurity Esterification Side-Reaction Pharmaceutical Process Development

Priority Application Scenarios for Balsalazide Isopropyl Ester (CAS 1346606-13-0) in Pharmaceutical Development and Quality Control


ANDA Submission and Compendial Batch Release Testing of Balsalazide Disodium Drug Substance and Drug Product

Balsalazide Isopropyl Ester is a mandatory reference standard for any abbreviated new drug application (ANDA) for generic balsalazide disodium capsules (e.g., generic Colazal/Giazo) that references USP Procedure 2 for organic impurities. As a specified impurity with an NMT 0.05% acceptance criterion and a reporting level of 0.03%, accurate quantification requires calibration against a certified Impurity 5 reference standard with a documented relative response factor of 0.91 [1]. QC laboratories performing commercial batch release must demonstrate that each production lot complies with the individual impurity limit, and the use of the correct, lot-traced reference standard is the sole means of ensuring that the 9% RRF-based correction is properly applied. Failure to procure and use an authentic Impurity 5 standard would result in a systematically biased impurity determination that could trigger either false out-of-specification results or, more critically, false compliance that would be identified during FDA post-approval inspection [2].

Stability-Indicating HPLC Method Development and Forced Degradation Studies

The unique chromatographic behavior of Impurity 5—eluting at RRT 1.77 as the latest peak in the USP gradient—makes it an essential probe for verifying the peak capacity, resolution, and gradient completeness of any stability-indicating HPLC method developed for balsalazide disodium [1]. During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress per ICH Q1A(R2)), the Impurity 5 reference standard enables definitive peak identification in stressed-sample chromatograms, distinguishing it from degradation products that may co-elute or exhibit similar UV spectra. The light sensitivity of Impurity 5, combined with its requirement for −20 °C storage, also makes it a particularly informative marker for evaluating the adequacy of the analytical method's ability to detect degradation products formed under photolytic and thermal stress conditions [2].

Synthetic Process Optimization and Isopropanol-Related Impurity Control

For process chemistry teams engaged in the development or optimization of balsalazide disodium manufacturing routes, Balsalazide Isopropyl Ester serves as a diagnostic marker for isopropanol-mediated esterification side reactions [1]. By spiking the impurity reference standard into in-process samples and final API, process chemists can establish mass balance, track purification efficiency across unit operations (particularly the final recrystallization or precipitation step), and evaluate alternative solvent systems that minimize esterification. The Impurity 5 reference standard also enables the development of in-process control HPLC methods that quantify this impurity at intermediate stages, supporting quality-by-design (QbD) approaches and design-of-experiment (DoE) studies aimed at reducing the impurity to levels well below the 0.05% specification [2].

Analytical Method Transfer and Inter-Laboratory Comparability Studies

When transferring a validated HPLC method for balsalazide disodium impurity profiling between laboratories (e.g., from R&D to QC, or from an API manufacturer to a contract testing laboratory), the Impurity 5 reference standard is indispensable for establishing inter-laboratory system suitability and verifying equivalent chromatographic performance [1]. Because Impurity 5 is the latest-eluting peak (RRT 1.77) with the most stringent resolution requirements relative to the gradient endpoint, it is the most sensitive indicator of column aging, mobile phase compositional drift, or instrument-to-instrument variability. Co-injection of the Impurity 5 reference standard across laboratories allows direct comparison of retention time reproducibility, peak symmetry, and detector response linearity, providing objective evidence of method equivalence that satisfies ICH Q2(R1) validation requirements and facilitates regulatory acceptance of the transferred method [2].

Quote Request

Request a Quote for Balsalazide Isopropyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.